Home > Products > Screening Compounds P134665 > (S)-2-Benzylpiperazine hydrochloride
(S)-2-Benzylpiperazine hydrochloride -

(S)-2-Benzylpiperazine hydrochloride

Catalog Number: EVT-8664107
CAS Number:
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-2-Benzylpiperazine hydrochloride is a chemical compound belonging to the piperazine family, which are cyclic organic compounds containing a six-membered ring with two nitrogen atoms. This compound has garnered attention for its potential pharmacological applications and its structural similarities to other psychoactive substances.

Source

The compound is synthesized through various chemical reactions, often starting from commercially available piperazine derivatives. The synthesis typically involves the reaction of benzyl halides with piperazine under specific conditions to yield the desired hydrochloride salt form, which is more stable and soluble in water.

Classification

(S)-2-Benzylpiperazine hydrochloride is classified as a psychoactive substance, primarily due to its stimulant properties. It is also categorized as a designer drug, often associated with recreational use. In terms of chemical classification, it is recognized as an amine and a derivative of piperazine.

Synthesis Analysis

Methods

The synthesis of (S)-2-benzylpiperazine hydrochloride can be achieved through several methods:

  1. Direct Alkylation: This method involves the alkylation of piperazine with benzyl chloride or other benzyl derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
  2. Condensation Reactions: The reaction between piperazine and benzaldehyde derivatives can also produce (S)-2-benzylpiperazine. This typically requires heating and may involve solvents like ethanol or methanol.
  3. Reductive Amination: Another approach includes the reductive amination of ketones or aldehydes with piperazine in the presence of reducing agents such as sodium cyanoborohydride.

Technical Details

  • Temperature: Reactions are generally conducted at elevated temperatures ranging from 50°C to 150°C depending on the method used.
  • Solvent: Common solvents include ethanol, methanol, and dichloromethane.
  • Reaction Time: The duration can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Molecular Structure Analysis

Structure

(S)-2-Benzylpiperazine hydrochloride has the following molecular structure:

  • Molecular Formula: C11_{11}H16_{16}N2_{2}·HCl
  • Molecular Weight: Approximately 176.3 g/mol
  • Structural Features: The compound features a piperazine ring substituted with a benzyl group at one nitrogen atom.

Data

  • IUPAC Name: (S)-1-benzylpiperazine hydrochloride
  • SMILES Notation: C1CN(CCN1)CC2=CC=CC=C2
  • 3D Model Representation: Typically visualized using molecular modeling software to analyze steric interactions.
Chemical Reactions Analysis

Reactions

(S)-2-Benzylpiperazine hydrochloride can undergo various chemical reactions:

  1. N-Alkylation: It can react with alkyl halides to form N-alkylated derivatives.
  2. Oxidation: Oxidizing agents can convert the secondary amine into N-oxides.
  3. Hydrogenation: The compound may also participate in hydrogenation reactions under catalytic conditions.

Technical Details

The reactivity of (S)-2-benzylpiperazine hydrochloride is influenced by its basicity and nucleophilicity due to the presence of nitrogen atoms in the piperazine ring.

Mechanism of Action

(S)-2-Benzylpiperazine hydrochloride exhibits stimulant effects primarily through its interaction with neurotransmitter systems:

  1. Dopamine Release: It stimulates dopamine release and inhibits its reuptake, similar to amphetamine-like compounds.
  2. Serotonin Modulation: The compound also affects serotonin levels by inhibiting serotonin transporters.
  3. Noradrenaline Interaction: It acts on noradrenergic pathways, enhancing norepinephrine release.

Data

Studies indicate that (S)-2-benzylpiperazine hydrochloride has pharmacokinetic properties that suggest a moderate half-life and renal excretion patterns typical of other psychoactive substances.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid in its hydrochloride form.
  • Solubility: Highly soluble in water and polar solvents due to the presence of the hydrochloride group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Melting Point: Melting point ranges around 200°C depending on purity and specific salt form.
Applications

(S)-2-Benzylpiperazine hydrochloride finds applications in several scientific fields:

  1. Pharmacological Research: Investigated for its potential as a stimulant and its effects on neurotransmitter systems.
  2. Analytical Chemistry: Used as a standard reference in studies involving piperazines and their metabolites.
  3. Drug Development: Explored for potential therapeutic applications in treating conditions related to dopaminergic dysfunctions.
Historical Emergence and Regulatory Trajectory of Piperazine-Based Designer Drugs

Developmental Chronology of Benzylpiperazine Derivatives as Novel Psychoactive Substances

Benzylpiperazine (1-benzylpiperazine, BZP) was first synthesized in 1944 by Burroughs Wellcome & Company during investigations into antihelminthic agents. Despite initial interest in its potential therapeutic applications, including brief exploration as an antidepressant in the 1970s, it was abandoned due to its amphetamine-like effects and abuse potential [2] [4]. The compound remained largely obscure until the mid-1990s, when it re-emerged as a recreational substance in California, United States. By 2000, BZP gained global traction as a "legal alternative" to controlled stimulants like 3,4-methylenedioxymethamphetamine (MDMA) and amphetamine, marketed under names like "Legal X," "A2," or "Herbal Ecstasy" [2] [7].

The emergence of structurally modified derivatives, including (S)-2-benzylpiperazine hydrochloride, represents a deliberate effort to circumvent existing drug laws. These analogues retained BZP’s core psychostimulant properties while exploiting legislative gaps. Piperazine-based products were initially sold as "dietary supplements" or "party pills," particularly in New Zealand, where an estimated 5 million pills were sold in 2007 alone [2] [4]. Illicit synthesis typically involved simple reactions, such as benzyl chloride with piperazine, often yielding impurities like N,N-dibenzylpiperazine (DBZP) due to inadequate quality control [4] [5].

Table 1: Key Milestones in BZP Derivative Development

YearEventSignificance
1944Initial synthesis by Burroughs Wellcome & CompanyInvestigated as antihelminthic/antidepressant candidate
1970sRejected due to amphetamine-like effectsEarly recognition of abuse potential
1996First recreational use reported (California, USA)Entry into illicit drug markets
2000–2007Global proliferation as "party pills" (e.g., New Zealand)Mass commercialization as "legal highs"
Post-2008Emergence of (S)-2-benzylpiperazine hydrochloride and analoguesStructural modifications to evade controls

Global Legislative Responses to (S)-2-Benzylpiperazine Hydrochloride Diversion

Global regulatory frameworks evolved reactively to curb BZP and its derivatives. In 2002, the United States Drug Enforcement Administration (DEA) enacted emergency scheduling, placing BZP and trifluoromethylphenylpiperazine (TFMPP) into Schedule I of the Controlled Substances Act. This was justified by their "imminent hazard to public safety," absence of medical utility, and high abuse potential [7]. The European Union followed in 2008, implementing controls after a joint risk assessment by Europol and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) [4].

National responses varied significantly:

  • New Zealand: Initially legal, BZP was reclassified as a Class C controlled substance in 2008 following toxicity reports [2].
  • Australia: Designated BZP as a Schedule 9 (Prohibited Substance) [2].
  • Canada: Classified BZP under Schedule III of the Controlled Drugs and Substances Act [2].

A critical challenge emerged with analogues like (S)-2-benzylpiperazine hydrochloride. These structurally nuanced variants exploited differences in molecular stereochemistry or substituent groups to evade generic scheduling laws. For instance, while BZP itself faced broad controls, its positional isomers and stereoisomers often remained uncontrolled until explicitly named in legislation [3] [4].

Table 2: Global Regulatory Status of BZP and Analogues (Select Jurisdictions)

JurisdictionKey Legislation/MeasureYear Enacted
United StatesEmergency Scheduling (Schedule I, CSA)2002
European UnionCouncil Decision 2008/206/JHA2008
New ZealandMisuse of Drugs Amendment Act (Class C)2008
AustraliaStandard for the Uniform Scheduling of Medicines and Poisons (Schedule 9)2005
CanadaControlled Drugs and Substances Act (Schedule III)2005

Impact of Scheduling on Research Accessibility and Illicit Market Adaptation

Scheduling BZP and its derivatives created paradoxical outcomes. Legitimate scientific research faced significant barriers:

  • Supply Restrictions: Schedule I classification in the United States mandated stringent registration requirements (e.g., DEA licensure, security protocols, quotas) for researchers. This delayed or prevented studies on pharmacokinetics, neuropharmacology, and detection methods [7].
  • Chemical Precursor Monitoring: Controls on piperazine precursors diverted attention to unregulated analogues. For example, (S)-2-benzylpiperazine hydrochloride could be synthesized from unscheduled precursors, complicating supply chain interdiction [4] [6].

Concurrently, illicit markets demonstrated rapid adaptation:

  • Product Substitution: Post-scheduling, forensic laboratories detected a surge in substituted phenylpiperazines (e.g., meta-chlorophenylpiperazine (mCPP)) and stereochemically modified variants like (S)-2-benzylpiperazine hydrochloride in "ecstasy" tablets. By 2009, mCPP contaminated ~50% of seized ecstasy in some European states [3] [4].
  • Online Distribution: Vendors shifted to cryptomarkets and direct-to-consumer platforms, mislabeling products as "research chemicals" to avoid detection. The persistence of unregulated piperazine precursors enabled continuous synthesis of novel analogues [4] [6].

Research into impurities like dibenzylpiperazine (DBZP)—a common by-product of illicit BZP synthesis—highlighted unintended consequences. Though not initially controlled, DBZP exhibited stimulant properties and potential abuse liability, yet toxicological studies remained scarce due to regulatory hurdles [5]. This knowledge gap impeded evidence-based policy updates and risk communication.

Table 3: Illicit Market Adaptations Post-Scheduling

Regulatory ActionIllicit Market ResponseConsequence
BZP-specific bans (2002–2008)Proliferation of TFMPP, mCPP, and DBZP in "ecstasy" tabletsIncreased complexity of drug seizures
Precursor controlsUse of non-scheduled benzyl/aryl halides for analogue synthesis (e.g., (S)-2-benzylpiperazine)Emergence of stereochemically unique variants
International schedulingShift to online retail and "research chemical" vendorsChallenges in jurisdictional enforcement

The cyclical pattern of legislative control followed by market innovation underscores the tension between public health protection and scientific inquiry. Research into emerging analogues remains bottlenecked by bureaucratic requirements, while clandestine laboratories continue exploiting structural ambiguities in drug laws [4] [6].

Properties

Product Name

(S)-2-Benzylpiperazine hydrochloride

IUPAC Name

(2S)-2-benzylpiperazine;hydrochloride

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

InChI

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H/t11-;/m0./s1

InChI Key

LOXIJFRFTZTDMB-MERQFXBCSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2.Cl

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.